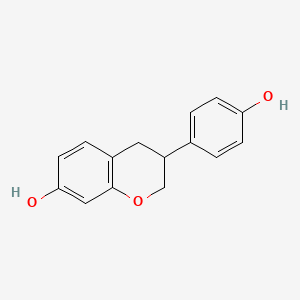

3-(4-Hydroxyphenyl)chroman-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058705 | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94105-90-5 | |

| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biological Activity of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, is a non-steroidal estrogenic isoflavandiol. It is not found in plants but is a prominent metabolite of the soy isoflavone daidzein, produced by the action of gut microbiota in a subset of the human population. This unique compound has garnered significant scientific interest due to its potent and selective biological activities, which distinguish it from its parent isoflavone. This technical guide provides a comprehensive overview of the chemical synthesis of Equol, including both racemic and enantioselective routes, and delves into its multifaceted biological activities, with a particular focus on its role as a Selective Estrogen Receptor Modulator (SERM) and its antioxidant properties. Detailed experimental protocols, mechanistic diagrams, and a summary of its therapeutic potential are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of Equol

Equol (7-hydroxy-3-(4'-hydroxyphenyl)-chroman) was first isolated from pregnant mare's urine in 1932 and was later identified as a metabolite of the soy isoflavone daidzein in humans.[1] Its formation is entirely dependent on the presence of specific intestinal bacteria, leading to the classification of individuals as "equol-producers" or "non-producers".[1] This inter-individual variability in metabolism has significant implications for the health effects of soy consumption.

Equol is a chiral molecule, existing as (S)-equol and (R)-equol enantiomers. The gut microbiota exclusively produces (S)-equol, which is structurally similar to the endogenous estrogen, 17β-estradiol.[2][3] This structural mimicry is the basis for its potent estrogenic activity. This guide will explore the chemical synthesis of this intriguing molecule and its diverse biological functions.

Chemical Synthesis of this compound (Equol)

The chemical synthesis of Equol is crucial for obtaining sufficient quantities for research and potential therapeutic applications, especially given that only a fraction of the population can produce it naturally. Both racemic and enantiomerically pure forms of Equol can be synthesized.

Racemic Synthesis of (±)-Equol via Catalytic Hydrogenation of Daidzein

A common method for producing a racemic mixture of Equol is through the catalytic hydrogenation of its precursor, daidzein.[4] This method involves the reduction of both the double bond and the keto group in the daidzein molecule.

Experimental Protocol:

Materials:

-

Daidzein

-

Palladium on charcoal (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve daidzein in a suitable solvent, such as ethanol, in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal to the solution.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude (±)-Equol using column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

-

Palladium on Charcoal (Pd/C): This is a widely used and efficient catalyst for hydrogenation reactions, effectively reducing both the alkene and ketone functionalities in daidzein.

-

Hydrogen Gas: Serves as the reducing agent in this catalytic reaction.

-

Ethanol: A common solvent for hydrogenation due to its ability to dissolve daidzein and its inertness under the reaction conditions.

Enantioselective Total Synthesis of (S)-Equol

The synthesis of the biologically more active (S)-enantiomer requires an enantioselective approach. One reported method utilizes an Evans alkylation to establish the stereocenter, followed by an intramolecular Buchwald etherification to form the chroman ring.[5][6]

Experimental Protocol:

This is a multi-step synthesis, and the following is a conceptual outline based on the reported strategy.[6]

Step 1: Evans Alkylation to Set the Stereocenter

-

An appropriate N-acyloxazolidinone (Evans auxiliary) is acylated with a suitable protected phenol derivative.

-

The resulting chiral imide is deprotonated with a strong base (e.g., sodium hexamethyldisilazide) to form a chiral enolate.

-

The enolate is then reacted with a protected 4-hydroxybenzyl bromide derivative. The chiral auxiliary directs the alkylation to occur stereoselectively, forming the desired stereocenter.

Step 2: Cleavage of the Chiral Auxiliary

-

The chiral auxiliary is removed from the alkylated product, typically by reduction with a reagent like lithium aluminum hydride (LiAlH4), to yield a primary alcohol.

Step 3: Intramolecular Buchwald Etherification to Form the Chroman Ring

-

The primary alcohol is converted to a leaving group (e.g., tosylate or mesylate), or the phenolic hydroxyl group is deprotonated.

-

An intramolecular palladium-catalyzed Buchwald-Hartwig amination is employed to form the chroman ring. This involves the coupling of the aryl bromide and the alcohol (or alkoxide).

Step 4: Deprotection

-

The protecting groups on the phenolic hydroxyl groups are removed to yield (S)-Equol. The choice of deprotection conditions is critical to avoid opening the chroman ring.[6] For example, pyridine hydrochloride can be used for the cleavage of methyl ethers.[6]

Causality Behind Experimental Choices:

-

Evans Auxiliary: Provides a reliable method for asymmetric alkylation, allowing for the creation of the chiral center with high enantioselectivity.

-

Buchwald-Hartwig Etherification: A powerful palladium-catalyzed cross-coupling reaction that is well-suited for the formation of the chroman ring from an aryl halide and an alcohol.

-

Protecting Groups: Essential to prevent unwanted side reactions at the phenolic hydroxyl groups during the synthesis.

Biological Activity of Equol

Equol exhibits a range of biological activities that are of significant interest for human health. Its actions are primarily attributed to its ability to interact with estrogen receptors and its potent antioxidant effects.

Equol as a Selective Estrogen Receptor Modulator (SERM)

Equol's structural similarity to estradiol allows it to bind to estrogen receptors (ERs), ERα and ERβ.[2][3] However, it displays a significantly higher binding affinity for ERβ compared to ERα.[2][7] This preferential binding to ERβ is a key characteristic of its SERM activity.

-

(S)-Equol: The naturally produced enantiomer, shows a much higher affinity for ERβ.[2][8]

-

(R)-Equol: The synthetic enantiomer, exhibits a weaker binding to both receptors but with a slight preference for ERα.[9]

The differential expression of ERα and ERβ in various tissues, and the distinct physiological roles of these receptors, mean that Equol can exert tissue-specific estrogenic or anti-estrogenic effects. For example, ERβ activation is often associated with anti-proliferative effects in certain tissues like the prostate.[2][10]

Antioxidant Activity

Equol is a potent antioxidant, with greater activity than its precursor daidzein.[11][12] Its antioxidant effects are mediated through several mechanisms:

-

Scavenging of Free Radicals: Equol can directly scavenge harmful free radicals, thereby protecting cells from oxidative damage.[13]

-

Inhibition of Superoxide Production: It has been shown to inhibit the production of superoxide radicals by inactivating the NADPH oxidase complex.[11] This leads to an increase in the bioavailability of nitric oxide (NO), a key molecule in vascular health.[11]

-

Upregulation of Antioxidant Enzymes: Equol may also exert its antioxidant effects indirectly by triggering cellular signaling pathways that lead to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][13]

Therapeutic Potential and Clinical Studies

The unique biological properties of Equol have led to investigations into its potential therapeutic applications for a range of conditions.

| Potential Therapeutic Area | Mechanism of Action | Summary of Clinical Findings | References |

| Menopausal Symptoms | SERM activity, particularly interaction with ERβ. | Supplementation with S-equol has been shown to significantly reduce the frequency and severity of hot flashes in postmenopausal women. | [14][15] |

| Bone Health | SERM activity, mimicking estrogen's protective effects on bone. | Studies suggest that S-equol supplementation may help to decrease bone resorption and prevent bone mineral density loss in postmenopausal women. | [16] |

| Cardiovascular Health | Antioxidant activity, improved nitric oxide bioavailability, and SERM effects. | Observational studies and some clinical trials indicate that Equol may improve arterial stiffness. | [17] |

| Skin Aging | Antioxidant and estrogenic effects. | Topical application and oral supplementation of S-equol have been shown to reduce wrinkle depth and area in postmenopausal women. | [18] |

| Hormone-Dependent Cancers | SERM activity (ERβ agonism), anti-androgenic effects. | The role of Equol in cancer is complex and requires further research. Its ERβ selectivity and anti-androgenic properties suggest potential preventative or therapeutic roles in cancers like prostate cancer. | [2] |

Conclusion

This compound (Equol) stands out as a metabolite of soy isoflavones with significant biological potential. Its synthesis, both in racemic and enantiomerically pure forms, is achievable through established chemical methods, enabling further research into its properties. The biological activities of Equol, particularly its function as a selective estrogen receptor modulator with a preference for ERβ and its potent antioxidant effects, underpin its potential therapeutic applications in a variety of health areas, from managing menopausal symptoms to promoting cardiovascular and bone health. As our understanding of the human microbiome and its role in metabolizing dietary compounds grows, the importance of Equol in mediating the health effects of soy is likely to become even more apparent. Further well-designed clinical trials are warranted to fully elucidate the therapeutic efficacy and long-term safety of Equol supplementation.

References

- Am J Clin Nutr 2005;81:1072–9. ([Link])

- Setchell, K. D., & Clerici, C. (2010). Equol: pharmacokinetics and biological actions. Journal of nutrition, 140(7), 1363S-1368S. ([Link])

- Yuan, J. P., Wang, J. H., & Liu, X. (2022). Equol: a metabolite of gut microbiota with potential antitumor effects. Journal of Cancer, 13(11), 3297. ([Link])

- Arora, A., DeGroove, K. C., & Lees, H. J. (2003). The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification. Free Radical Biology and Medicine, 34(10), 1271-1282. ([Link])

- Heemstra, J. M., Kerrigan, S. A., Doerge, D. R., Helferich, W. G., & Boulanger, W. A. (2006). Total synthesis of (S)-equol. Organic letters, 8(24), 5441-5443. ([Link])

- D'Anna, R., Cannata, M. L., Marini, H., & Atteritano, M. (2019). Equol: a bacterial metabolite from the daidzein isoflavone and its presumed beneficial health effects. Nutrients, 11(9), 2209. ([Link])

- Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., ... & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R-and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & medicinal chemistry, 12(6), 1559-1567. ([Link])

- Lephart, E. D. (2021). Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans. International Journal of Molecular Sciences, 22(16), 8870. ([Link])

- Intel Market Research. (2025, August 7). Major Clinical Trial Confirms S-Equol Supplement Cuts Hot Flashes by 59% and Boosts Heart, Bone & Mood Health. ([Link])

- Lee, J., & Kim, S. (2018). Equol decreases hot flashes in postmenopausal women: a systematic review and meta-analysis of randomized clinical trials. Journal of medicinal food, 21(12), 1215-1223. ([Link])

- Zhang, Y., Wang, G., & Song, Y. (2023). Advances in the Metabolic Mechanism and Functional Characteristics of Equol. Foods, 12(12), 2329. ([Link])

- Tousen, Y., Ezaki, J., Fujii, Y., Ueno, T., & Ishimi, Y. (2011). Natural S-equol decreases bone resorption in postmenopausal, non-equol-producing Japanese women: a pilot randomized, placebo-controlled trial. Menopause, 18(5), 563-574. ([Link])

- Oyama, A., Ueno, T., Uchiyama, S., Aso, T., & Ishimi, Y. (2012). The effects of natural S-equol supplementation on skin aging in postmenopausal women: a pilot randomized placebo-controlled trial. Menopause, 19(2), 202-210. ([Link])

- Heemstra, J. M., Kerrigan, S. A., Doerge, D. R., Helferich, W. G., & Boulanger, W. A. (2006). Total Synthesis of (S)-Equol. Organic Letters, 8(24), 5441–5443. ([Link])

- Setchell, K. D. R., & Clerici, C. (2010). Equol: history, chemistry, and formation. The Journal of nutrition, 140(7), 1355S-1362S. ([Link])

- Equelle. How S-equol Works: Similar Molecular Structure to Estrogen. ([Link])

- Abiru, T., Ueno, T., Uchiyama, S., & Aso, T. (2013). Effects of Equol Supplement on Bone and Cardiovascular Parameters in Middle-Aged Japanese Women: A Prospective Observational Study. Journal of bone and mineral research, 28(1), 221-229. ([Link])

Sources

- 1. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. equelle.com [equelle.com]

- 4. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of (S)-equol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Major Clinical Trial Confirms S-Equol Supplement Cuts Hot Flashes by 59% and Boosts Heart, Bone & Mood Health [intelmarketresearch.com]

- 15. Equol Decreases Hot Flashes in Postmenopausal Women: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural S-equol decreases bone resorption in postmenopausal, non-equol-producing Japanese women: a pilot randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Equol Supplement on Bone and Cardiovascular Parameters in Middle-Aged Japanese Women: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of natural S-equol supplementation on skin aging in postmenopausal women: a pilot randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthesis Methods for 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)

This compound, commonly known as equol, is an isoflavan of significant interest in the fields of pharmacology and nutrition. It is a metabolite of the soy isoflavone daidzein, produced by the gut microbiota in some individuals. Equol has garnered considerable attention for its potential health benefits, which are attributed to its estrogenic and antioxidant properties. The molecule exists as two enantiomers, (S)-equol and (R)-equol, with (S)-equol being the exclusive product of microbial metabolism and exhibiting higher biological activity.

The therapeutic potential of equol has spurred research into its applications for a range of conditions, including menopausal symptoms, osteoporosis, and hormone-dependent cancers. However, the inconsistent production of equol in the human population necessitates reliable and efficient methods for its synthesis to enable further research and potential clinical applications. This guide provides an in-depth exploration of both established and novel synthesis methods for this compound, with a focus on innovative, efficient, and enantioselective approaches suitable for research and drug development.

Established Synthesis Routes

Biocatalytic Synthesis of (S)-Equol from Daidzein

The biosynthesis of (S)-equol from daidzein by gut microorganisms represents a highly enantioselective and green approach. This process has been replicated and optimized in heterologous expression systems, most notably using engineered Escherichia coli.

The biotransformation of daidzein to (S)-equol is a four-step enzymatic cascade:

-

Daidzein Reductase (DZNR): Reduces the C2=C3 double bond of daidzein to form dihydrodaidzein.[1][2]

-

Dihydrodaidzein Reductase (DHDR): Reduces the carbonyl group at C4 of dihydrodaidzein to yield tetrahydrodaidzein.[1][2]

-

Tetrahydrodaidzein Reductase (THDR): Catalyzes the final reduction step to form (S)-equol.[1][2]

-

Dihydrodaidzein Racemase (DDRC): Converts the non-productive enantiomer of dihydrodaidzein to the form that can be processed by DHDR, thus maximizing the yield of (S)-equol.[1][2]

A critical aspect of this pathway is the reliance on nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor for the reductase enzymes. Consequently, enhancing the intracellular pool of NADPH is a key strategy for improving the efficiency of (S)-equol production in engineered microorganisms.[3][4][5]

Caption: Biocatalytic conversion of daidzein to (S)-equol.

This protocol outlines a typical lab-scale fermentation process for the production of (S)-equol using an engineered E. coli strain co-expressing the necessary enzymes.[3][6][7]

-

Strain Preparation: An E. coli strain (e.g., BL21(DE3)) is transformed with plasmids containing the genes for DZNR, DHDR, THDR, and DDRC.

-

Inoculum Preparation: A single colony of the engineered strain is used to inoculate a starter culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and grown overnight at 37°C with shaking.

-

Fermentation: The starter culture is used to inoculate a larger volume of fermentation medium. The culture is grown to a specific optical density (e.g., OD600 of 0.6-0.8).

-

Induction: Protein expression is induced by the addition of an appropriate inducer (e.g., IPTG).

-

Biotransformation: After induction, daidzein (dissolved in a suitable solvent like DMSO) is added to the culture to a final concentration of, for example, 1 g/L.

-

Incubation: The fermentation is continued under optimized conditions (e.g., temperature, pH, and aeration) for a set period (e.g., 24-48 hours).

-

Extraction and Purification: The culture broth is harvested, and the cells are separated by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the crude (S)-equol is purified using column chromatography (e.g., silica gel or polyamide resin).[8]

Chemical Synthesis via Catalytic Hydrogenation of Daidzein

A straightforward and common method for the synthesis of equol is the catalytic hydrogenation of daidzein. This method, however, produces a racemic mixture of (R)- and (S)-equol, which then requires chiral separation if a specific enantiomer is desired.[9]

The reaction involves the reduction of both the C2=C3 double bond and the C4 carbonyl group of the pyran ring in daidzein. This is typically achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[9]

Caption: Catalytic hydrogenation of daidzein to racemic equol.

-

Reaction Setup: Daidzein is dissolved in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 10 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude racemic equol is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11]

Novel Synthesis Strategies

Enantioselective Organocatalytic Synthesis of (S)-Equol

Recent advances in organocatalysis have provided powerful tools for the asymmetric synthesis of chiral molecules. A plausible novel approach for the synthesis of (S)-equol involves an organocatalytic Michael addition to a chromene intermediate.[3][4][12][13]

This proposed synthesis starts from readily available resorcinol and a derivative of 4-hydroxyphenylacetaldehyde. The key step is an enantioselective oxa-Michael addition catalyzed by a chiral organocatalyst, such as a derivative of diphenylprolinol silyl ether.[4][12]

Caption: Proposed organocatalytic synthesis of (S)-equol.

-

Synthesis of the Chromene Intermediate: The 7-hydroxy-3-(4-hydroxyphenyl)-2H-chromene intermediate can be synthesized via a Pechmann condensation or a similar reaction between resorcinol and a suitable three-carbon synthon derived from 4-hydroxyphenylacetic acid.

-

Organocatalytic Reduction:

-

To a solution of the chromene intermediate in a suitable solvent (e.g., toluene or dichloromethane) at a controlled temperature (e.g., -20°C to room temperature), is added the chiral organocatalyst (e.g., 10-20 mol%).

-

A stoichiometric amount of a hydride source, such as a Hantzsch ester, is then added.

-

The reaction is stirred until completion, as monitored by TLC or HPLC.

-

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (S)-equol.[14]

Total Synthesis via Friedel-Crafts Acylation and Reductive Cyclization

A novel and convergent total synthesis of racemic equol can be envisioned starting from resorcinol and 4-hydroxyphenylacetic acid. This approach involves a Friedel-Crafts acylation to form a deoxybenzoin intermediate, followed by a reductive cyclization to construct the chroman ring.[15][16]

The synthesis begins with the acylation of resorcinol with 4-hydroxyphenylacetic acid in the presence of a Lewis acid to form 2,4-dihydroxy-α-(4-hydroxyphenyl)acetophenone.[17][18] This intermediate is then subjected to a two-step reduction and cyclization process.

Caption: Proposed total synthesis of racemic equol.

-

Friedel-Crafts Acylation:

-

A mixture of resorcinol, 4-hydroxyphenylacetic acid, and a Lewis acid catalyst (e.g., anhydrous zinc chloride or boron trifluoride etherate) is heated, either neat or in a high-boiling solvent, until the formation of the deoxybenzoin intermediate is complete.[17]

-

The reaction mixture is cooled and then quenched with dilute acid. The product is extracted and purified.

-

-

Reduction of the Ketone: The deoxybenzoin intermediate is reduced to the corresponding diol using a reducing agent such as sodium borohydride in a suitable solvent like methanol.

-

Reductive Cyclization:

-

Purification: The final product, racemic equol, is purified by column chromatography.[10][11]

Comparison of Synthesis Methods

| Method | Key Features | Typical Yield | Enantioselectivity | Advantages | Disadvantages |

| Biocatalytic Synthesis | Uses engineered microorganisms. | High (e.g., >85% conversion)[3][4][5] | Excellent (>99% ee for (S)-equol)[20][21][22] | "Green" process, high enantiopurity, mild conditions. | Requires expertise in molecular biology and fermentation, potential for low volumetric productivity. |

| Catalytic Hydrogenation | Reduction of daidzein with H₂/Pd-C. | Good to Excellent | None (produces racemate) | Simple, high-yielding, uses readily available starting material. | Produces a racemic mixture requiring further resolution, use of flammable H₂ gas.[9] |

| Organocatalytic Synthesis | Asymmetric reduction of a chromene intermediate. | Moderate to Good (projected)[3][12] | Potentially High to Excellent[3][4][12][13] | Metal-free catalysis, direct access to enantiomerically enriched product. | Requires synthesis of a specific chromene precursor, optimization of catalyst and conditions may be needed. |

| Total Synthesis | Builds the molecule from simpler precursors. | Moderate (projected)[15][16] | None (produces racemate) | Does not rely on isoflavone starting materials, convergent. | Potentially longer synthesis, may require multiple purification steps. |

Conclusion

The synthesis of this compound (equol) is a topic of ongoing interest due to the compound's significant biological activities. While traditional methods such as biocatalysis and catalytic hydrogenation of daidzein are well-established, novel approaches offer exciting possibilities for more efficient and enantioselective syntheses. Organocatalytic methods hold promise for the direct production of enantiomerically pure (S)-equol, while novel total synthesis routes provide access to the molecule from readily available starting materials without reliance on natural isoflavones. The choice of synthesis method will depend on the specific requirements of the research or development program, including the desired enantiopurity, scale of production, and available resources. The protocols and strategies outlined in this guide provide a comprehensive overview to aid researchers in selecting and implementing the most suitable approach for their needs.

References

- Tang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances.

- Wang, X., et al. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition.

- Gao, S., et al. (2022). High Titer of (S)-Equol Synthesis from Daidzein in Escherichia coli. ACS Synthetic Biology.

- Liu, D., et al. (2022). An improved whole-cell biotransformation system for (S)-equol production. Food Science and Nutrition.

- Geng, Z.-C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry.

- Zhao, K., et al. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Angewandte Chemie International Edition.

- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry.

- Guadamuro, L., et al. (2015). Purification of Equol from Degradation Products of Soybean Isoflavones Resulting from Lactobacillus delbrueckii subsp. Bulgaricus Fermentation. Food Science.

- Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports.

- Netscher, T., & Loesche, A. (2014). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. Organic Process Research & Development.

- Setchell, K. D. R., et al. (2005). Equol: History, Chemistry, and Formation. The Journal of Nutrition.

- Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports.

- Wang, Y., et al. (2005). Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and Environmental Microbiology.

- Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports.

- Uchiyama, S., et al. (2005). Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium. Applied and Environmental Microbiology.

- France, S., et al. (2004). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry.

- Shimada, K., et al. (2022). Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. Journal of Natural Products.

- Wang, Y., et al. (2005). Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and Environmental Microbiology.

- Lee, P.-G., et al. (2018). Polymeric solvent engineering for gram/liter scale production of a water-insoluble isoflavone derivative, (S)-equol. Green Chemistry.

- France, S., et al. (2004). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry.

- Garber, S. B., et al. (2000). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society.

- Cera, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Scientific Reports.

- Wang, Y., et al. (2022). Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation. Frontiers in Chemistry.

- Rodriguez-Linares, B., et al. (2014). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

- Gao, S., et al. (2022). High Titer of (S)-Equol Synthesis from Daidzein in Escherichia coli. ACS Synthetic Biology.

- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

- Riera, M., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.

- Supporting Information for. (n.d.). The Hong Kong University of Science and Technology.

- Gonzalez-Bande, C., et al. (2012). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Tetrahedron.

- Mayo, B., et al. (2019). Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients.

- Hreczycho, G., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.

- Frostburg State University Chemistry Department. (2018). Friedel-Crafts Acylation. YouTube.

- Lee, P.-G., et al. (2016). P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System. Applied and Environmental Microbiology.

- Rodriguez-Linares, B., et al. (2014). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 18. researchgate.net [researchgate.net]

- 19. (PDF) On the Mechanism of the Acid-Catalyzed [research.amanote.com]

- 20. researchgate.net [researchgate.net]

- 21. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Isolation of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)

Abstract

3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as equol, is an isoflavandiol recognized for its significant biological activities, including its high estrogenic and antioxidant properties. Unlike many bioactive molecules, equol is not a primary natural product found in plants. Instead, it is a secondary metabolite produced by the intestinal microbiota from the precursor isoflavone, daidzein. This guide provides an in-depth exploration of the natural sources of daidzein, the microbial biosynthesis of equol, and the methodologies for its isolation and purification. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of equol for further investigation and application.

Introduction: The Unique Origin of Equol

Equol[1] is a nonsteroidal estrogen that has garnered considerable scientific interest due to its potential health benefits, which may surpass those of its precursor, daidzein[2][3]. First identified in pregnant mare's urine in 1932, it was later discovered to be a product of gut bacterial metabolism of daidzein in both humans and animals[4][5]. The ability to produce equol is not universal among humans, with only about 30-50% of the population hosting the necessary intestinal bacteria, leading to a classification of individuals as "equol producers" or "non-producers"[1][6]. This variability in metabolism underscores the importance of understanding the entire pathway, from the natural sources of the precursor to the final isolation of equol.

This guide will deconstruct the journey to obtaining pure equol, beginning with the identification and extraction of daidzein from its primary plant sources. It will then delve into the microbial biotransformation process, detailing the key bacterial species and enzymatic steps involved in the conversion of daidzein to equol. Finally, it will present robust protocols for the extraction, isolation, and purification of equol from biological matrices, providing the technical foundation for its scientific exploration.

Natural Sources of the Precursor: Daidzein

Since equol is not directly sourced from plants, the journey to its isolation begins with its precursor, daidzein. Daidzein is a naturally occurring isoflavone found predominantly in leguminous plants[7][8][9].

Primary Botanical Sources

The most significant natural sources of daidzein include:

-

Soybeans (Glycine max): Soybeans and soy-derived food products are the most concentrated and common dietary sources of daidzein[7][8][10][11]. The isoflavone content in soybeans is typically comprised of about 37% daidzein[7].

-

Kudzu (Pueraria montana var. lobata): The root of the kudzu plant is another rich source of daidzein and other isoflavones[7][12].

-

Red Clover (Trifolium pratense): This plant is also known to contain significant amounts of isoflavones, including daidzein[11].

-

Maackia amurensis: Cell cultures of this plant have been shown to produce daidzein[7].

The concentration of daidzein in these plants can vary depending on factors such as plant variety, growing conditions, and processing methods.

Extraction of Daidzein from Plant Material

The initial step in obtaining the precursor for equol synthesis is the efficient extraction of daidzein from its plant source. A generalized protocol for this process is outlined below.

Protocol 1: Solvent Extraction of Daidzein from Soybeans

-

Preparation of Plant Material:

-

Obtain dried soybeans.

-

Grind the soybeans into a fine powder to maximize the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the soybean powder in an 80% methanol or ethanol solution. The choice of a polar solvent is crucial for effectively extracting isoflavones[8].

-

Perform the extraction at room temperature with continuous agitation for several hours to ensure thorough extraction.

-

-

Crude Extract Preparation:

-

Filter the mixture to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract rich in isoflavones.

-

The Biosynthesis of Equol: A Microbial Endeavor

The conversion of daidzein to equol is a fascinating example of the interplay between dietary compounds and the gut microbiome. This biotransformation does not occur in plants but is carried out by specific bacteria residing in the intestines of humans and animals[2][5].

Equol-Producing Bacteria

A select group of gut bacteria possesses the enzymatic machinery required for the multi-step conversion of daidzein to equol. These bacteria primarily belong to the Coriobacteriaceae family[2]. Some of the key identified equol-producing bacteria include:

-

Adlercreutzia equolifaciens[1]

-

Asaccharobacter celatus[1]

-

Slackia isoflavoniconvertens[13]

-

Eggerthella sp.[1]

The Biosynthetic Pathway

The conversion of daidzein to equol proceeds through a series of reduction reactions catalyzed by bacterial enzymes. The key intermediates in this pathway are dihydrodaidzein and tetrahydrodaidzein[15].

Sources

- 1. Equol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kb.osu.edu [kb.osu.edu]

- 5. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Daidzein - Wikipedia [en.wikipedia.org]

- 8. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant Isoflavones Daidzein | Encyclopedia MDPI [encyclopedia.pub]

- 10. bcerp.org [bcerp.org]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and identification of new bacterial stains producing equol from Pueraria lobata extract fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Hydroxyphenyl)chroman-7-ol (Equol)

Introduction: Unveiling Equol, a Metabolite of Significance

3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, is a non-steroidal isoflavandiol that has garnered significant attention in the fields of pharmacology, nutrition, and medicine.[1] Unlike its parent isoflavone, daidzein, found in soy and other legumes, Equol is a product of intestinal microbial metabolism.[2] This metabolic conversion is not ubiquitous among the human population, leading to the classification of individuals as "equol producers" or "non-producers." This distinction is of considerable interest, as Equol exhibits greater biological activity than its precursor, including higher binding affinity for estrogen receptors.[3][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of Equol, intended for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, synthesis, and reactivity, offering insights grounded in established scientific literature.

Molecular Structure and Chirality: The Two Faces of Equol

Equol possesses a chiral center at the third carbon (C3) of the chroman ring, giving rise to two enantiomeric forms: (S)-Equol and (R)-Equol.[2] This stereochemistry is a critical determinant of its biological activity. The naturally occurring form, produced by the gut microbiota, is exclusively the (S)-enantiomer.[2] Chemical synthesis, such as the catalytic hydrogenation of daidzein, typically yields a racemic mixture of (±)-Equol.[2]

The structural similarity of (S)-Equol to estradiol is believed to be the basis for its notable estrogenic activity.[4]

Caption: Simplified pathway of microbial synthesis of (S)-Equol from Daidzein.

Chemical Synthesis of (±)-Equol

Racemic Equol can be synthesized in the laboratory, most commonly through the catalytic hydrogenation of daidzein. [2] Experimental Protocol: Catalytic Hydrogenation of Daidzein

-

Objective: To synthesize (±)-Equol from daidzein via catalytic hydrogenation.

-

Materials:

-

Daidzein

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve daidzein in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure (±)-Equol.

-

Analytical Methods: Separation of Enantiomers

The separation and quantification of the (S)- and (R)-enantiomers of Equol are crucial for biological and pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Equol Enantiomers

-

Objective: To separate (S)-Equol and (R)-Equol from a racemic mixture.

-

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based chiral column)

-

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will depend on the specific column used and should be optimized for baseline separation.

-

Procedure:

-

Prepare a standard solution of (±)-Equol in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 280 nm).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral stationary phase.

-

Caption: General workflow for chiral HPLC separation of Equol enantiomers.

Conclusion

This compound (Equol) is a molecule of significant scientific interest due to its unique biological properties, which are intrinsically linked to its chemical structure and stereochemistry. This guide has provided a detailed overview of its physical and chemical characteristics, spectroscopic data, and key experimental protocols for its synthesis and analysis. A thorough understanding of these properties is essential for any researcher or professional working with this promising compound in the pursuit of novel therapeutic and nutritional applications.

References

- (±)-Equol. (n.d.). ChemBK.

- Franke, A. A., Custer, L. J., Cerna, C. M., & Narala, K. K. (2010). Quantitation of phytoestrogens in legumes by time-resolved fluoroimmunoassay. Journal of agricultural and food chemistry, 58(15), 8737–8744.

- Guo, Y., & Yang, X. (2011). Enantiometric separation of equol with chiral stationary phase in HPLC. Chinese Journal of Pharmaceutical Analysis, 31(1), 123-125.

- Jackson, R. L., Greiwe, J. S., & Schwen, R. J. (2011). Emerging evidence of the health benefits of S-equol, an estrogen receptor β agonist. Nutrition Reviews, 69(8), 432–448.

- Mayo, B., Vazquez, L., & Flórez, A. B. (2019). Equol: A Bacterial Metabolite from the Daidzein Isoflavone and Its Presumed Beneficial Health Effects. Nutrients, 11(9), 2231.

- Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., Helferich, W. G., & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & medicinal chemistry, 12(6), 1559–1567.

- Preformulation Studies Of S-Equol. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 4), 1024-1030.

- Setchell, K. D., & Clerici, C. (2010). Equol: history, chemistry, and formation. The Journal of nutrition, 140(7), 1355S–1362S.

- Setchell, K. D., Brown, N. M., & Lydeking-Olsen, E. (2002). The clinical importance of the metabolite equol-a clue to the effectiveness of soy and its isoflavones. The Journal of nutrition, 132(12), 3577–3584.

- Setchell, K. D., Faughnan, M. S., Avades, T., Zimmer-Nechemias, L., Brown, N. M., Wolfe, B. E., Brashear, W. T., & Desai, P. (2003). Comparing the pharmacokinetics of enantiomeric pure S-(-)equol and racemic (R/S)-equol in healthy women. The Journal of nutrition, 133(8), 2636–2643.

- Shimelis, O., & Galkin, A. (2013). Enantioselective analysis of equol in urine and plasma by chiral liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 183–189.

- Tang, L., & Wotring, J. W. (2013). A practical and cost-effective method for the synthesis of (±)-equol. Tetrahedron Letters, 54(33), 4475-4477.

- Tousen, Y., Abe, F., Ishida, T., Uehara, M., & Sagesaka, Y. M. (2011). Enantioselective synthesis of (S)-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and environmental microbiology, 77(11), 3932–3935.

- Wang, X., Hur, H. G., Lee, J. H., Kim, K. T., & Kim, S. U. (2005). Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium. Applied and environmental microbiology, 71(1), 214–219.

- Weaver, C. M., Martin, B. R., Jackson, G. S., & Smith, D. L. (2009). The pharmacokinetics of S-(-)equol administered as SE5-OH tablets to healthy postmenopausal women. The Journal of nutrition, 139(11), 2055–2060.

- Yu, Z., & Li, S. (2013). Recent advances in the synthesis of equol. Current organic synthesis, 10(5), 723–736.

- Zhang, Y., Wang, G., Song, J., & Wang, Y. (2015). High titer of (S)-equol synthesis from daidzein in Escherichia coli. ACS synthetic biology, 4(10), 1084–1093.

- Zheng, Y., & Lee, W. (2018). In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review. Molecules, 23(10), 2533.

Sources

- 1. WO2010018199A1 - Synthesis of equol - Google Patents [patents.google.com]

- 2. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

"3-(4-Hydroxyphenyl)chroman-7-ol" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Hydroxyphenyl)chroman-7-ol (S-Equol)

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanisms of this compound, a chiral isoflavanoid commonly known as Equol. The biologically active enantiomer, S-Equol, is not directly ingested but is a unique metabolite of the soy isoflavone daidzein, produced exclusively by specific gut microbiota in a segment of the human population. S-Equol's multifaceted mechanism of action, centered on its role as a Selective Estrogen Receptor Modulator (SERM) with a distinct preference for Estrogen Receptor β (ERβ), positions it as a molecule of significant interest for therapeutic development. This document elucidates its primary ER-mediated genomic signaling, a novel anti-androgenic mechanism via direct sequestration of dihydrotestosterone (DHT), and emerging evidence of non-genomic signaling. Detailed experimental protocols and quantitative data are provided to empower researchers in the field.

Introduction: From Soy Isoflavone to Bioactive Metabolite

This compound, or Equol, is a non-steroidal isoflavan that is structurally similar to the endogenous estrogen, 17β-estradiol.[1] Unlike its parent compound, daidzein, which is abundant in soy products, Equol possesses a chiral center at the C3 position, existing as S-Equol and R-Equol enantiomers.[2] The gut microbiome of only about 30-50% of the population, known as "equol producers," can metabolize daidzein into the S-(-)equol form.[3] This biotransformation is critical, as S-Equol exhibits significantly higher biological activity and binding affinity for key molecular targets than its precursor.[4] Its pleiotropic effects, ranging from hormonal modulation to antioxidant activity, make it a compelling subject for research in oncology, endocrinology, and neurology.[5][6]

Core Mechanisms of Action

S-Equol's biological effects are not mediated by a single pathway but rather through a sophisticated interplay of at least three distinct mechanisms. This multi-target engagement is central to its therapeutic potential and complex pharmacological profile.

Primary Mechanism: Selective Estrogen Receptor β (ERβ) Agonism

The principal mechanism of S-Equol is its function as a Selective Estrogen Receptor Modulator (SERM), with a pronounced binding affinity and preference for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα).[2][7]

-

Receptor Binding and Selectivity: S-Equol binds to the ligand-binding domain of ERβ with high affinity. This interaction is significantly stronger than its binding to ERα, establishing its profile as an ERβ-selective agonist.[2][7] This selectivity is crucial because ERα and ERβ often have different, and sometimes opposing, physiological roles. ERα activation is strongly linked to proliferative effects in the breast and uterus, whereas ERβ activation is often associated with anti-proliferative, pro-apoptotic, and anti-inflammatory effects in tissues like the prostate, bone, and brain.[8][9]

-

Genomic Signaling Pathway: Upon binding, S-Equol induces a conformational change in the ERβ protein. This triggers the dissociation of heat shock proteins, receptor dimerization (forming ERβ homodimers or ERα/ERβ heterodimers), and translocation into the nucleus. Within the nucleus, the S-Equol-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.[10] This genomic pathway is the basis for its long-term effects on cellular function, such as promoting bone health and providing neuroprotection.[9]

Quantitative Data Summary

The potency and selectivity of S-Equol are best understood through quantitative metrics derived from various in vitro assays.

| Parameter | Receptor/Target | Value | Assay Type | Reference(s) |

| Binding Affinity (Ki) | Estrogen Receptor β (ERβ) | 0.73 nM | Competitive Radioligand Binding | [2][5][7] |

| Estrogen Receptor α (ERα) | 6.41 nM | Competitive Radioligand Binding | [5] | |

| Estrogen Receptor β (ERβ) | 16 nM | Competitive Radioligand Binding | [11] | |

| Binding Selectivity | ERβ vs. ERα | ~8.8-fold | Calculated from Ki values | [5] |

| ERβ vs. ERα | 13-fold | Competitive Radioligand Binding | [11] | |

| Anti-Androgen Binding | 5α-Dihydrotestosterone (DHT) | ~4.8 nM (Half-maximal) | Competitive Radioligand Binding | [9] |

| Functional Potency | ERα & ERβ Transactivation | Active at 0.1 - 10 µM | ERE-Luciferase Reporter Assay | [1][10] |

| Cellular Effect | MCF-7 Cell Proliferation | Stimulation observed | Proliferation Assay | [12] |

| MCF-7 Cell Viability | Reduction at >50 µM | Viability Assay |

Experimental Validation: Protocols & Methodologies

Validating the mechanism of action of S-Equol requires a tiered approach, progressing from target engagement to functional cellular outcomes. The following protocols represent core methodologies for this purpose.

Workflow for Mechanistic Investigation

Protocol: Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of S-Equol to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to ERα and ERβ, allowing for the determination of the inhibition constant (Ki).

-

Rationale: This is the foundational experiment to confirm direct interaction with the target receptor and to establish selectivity. Rat uterine cytosol is a classic source rich in ERα, while recombinant human ERα and ERβ are used for subtype-specific analysis. [12]* Methodology:

-

Receptor Preparation: Prepare uterine cytosol from ovariectomized Sprague-Dawley rats or use commercially available recombinant human ERα and ERβ proteins. [12] 2. Reaction Mixture: In assay tubes, combine a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) with a range of concentrations of unlabeled S-Equol (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Controls:

-

Total Binding: [³H]-E2 + receptor (no competitor).

-

Non-specific Binding: [³H]-E2 + receptor + a 100-fold excess of unlabeled E2.

-

Positive Control: A known ligand (unlabeled E2) as the competitor.

-

-

Incubation: Incubate the reaction mixtures overnight (18-24 hours) at 4°C to reach equilibrium.

-

Separation: Add a hydroxyapatite (HAP) slurry to each tube. The HAP binds the receptor-ligand complexes. [8]Centrifuge to pellet the HAP, and wash away the unbound [³H]-E2.

-

Quantification: Add scintillation fluid to the HAP pellet and measure radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of S-Equol. Use non-linear regression to determine the IC50 (concentration of S-Equol that inhibits 50% of [³H]-E2 binding). Calculate the Ki using the Cheng-Prusoff equation.

-

Protocol: ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of the S-Equol-ER complex to activate gene transcription from an Estrogen Response Element (ERE).

-

Rationale: Moving beyond simple binding, this assay confirms that ligand binding translates into functional transcriptional activation (agonism). Using cell lines that express either ERα or ERβ allows for functional selectivity to be determined. [10]* Methodology:

-

Cell Culture: Culture an appropriate cell line (e.g., HeLa, HepG2, or HEK293, which are ER-negative) in phenol red-free medium with charcoal-stripped serum to remove confounding estrogens.

-

Transient Transfection: Co-transfect cells with three plasmids:

-

An expression vector for either hERα or hERβ.

-

A reporter plasmid containing multiple ERE copies upstream of a minimal promoter driving a firefly luciferase gene (ERE-TK-LUC).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After transfection (24 hours), treat the cells with a range of S-Equol concentrations. Include a vehicle control (e.g., DMSO) and a positive control (E2).

-

Incubation: Incubate for 24 hours to allow for transcription and translation of the luciferase enzyme.

-

Cell Lysis: Wash cells with PBS and add lysis buffer.

-

Luminescence Measurement: In a luminometer, measure firefly luciferase activity, then add a second reagent to quench the firefly signal and measure Renilla luciferase activity.

-

Analysis: Normalize the firefly luminescence to the Renilla luminescence for each sample. Plot the normalized luciferase activity against the log concentration of S-Equol to generate a dose-response curve and determine the EC50 value.

-

Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the phenotypic consequence of ER activation by measuring the proliferation of the ERα-positive, estrogen-dependent human breast cancer cell line, MCF-7.

-

Rationale: This assay provides a crucial link between molecular activation and a key physiological/pathophysiological outcome (cell proliferation). It integrates the complexities of cellular signaling to measure the net estrogenic or anti-estrogenic effect of a compound. [4]* Methodology:

-

Cell Maintenance: Culture MCF-7 cells in standard medium (e.g., RPMI with phenol red and 10% FBS).

-

Estrogen Withdrawal: Prior to the assay, "starve" the cells by culturing them for 3-5 days in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS). This depletes endogenous estrogens and sensitizes the cells to estrogenic stimuli.

-

Seeding: Seed the starved cells at a low density (e.g., 1,500-4,000 cells/well) into 96-well plates in the same starvation medium.

-

Treatment: After allowing cells to attach (24 hours), replace the medium with fresh starvation medium containing various concentrations of S-Equol, a vehicle control, and a positive control (E2).

-

Incubation: Incubate the plates for 6-7 days, allowing for multiple cell divisions.

-

Quantification of Proliferation:

-

Fix the cells (e.g., with paraformaldehyde/glutaraldehyde).

-

Stain the total cellular protein with Crystal Violet dye.

-

Wash away excess dye and allow the plates to dry.

-

Solubilize the bound dye with a solvent (e.g., 10% acetic acid).

-

Measure the absorbance at 590 nm using a plate reader. The absorbance is directly proportional to the cell number.

-

-

Analysis: Plot absorbance against the log concentration of S-Equol to determine the proliferative effect and calculate the EC50.

-

Conclusion and Future Directions

This compound (S-Equol) is a scientifically compelling molecule whose mechanism of action is more nuanced than that of typical phytoestrogens. Its high affinity and selectivity for ERβ, coupled with a unique anti-androgenic mechanism of DHT sequestration, provide a strong rationale for its potential therapeutic benefits in hormone-sensitive conditions, including menopausal symptoms, osteoporosis, and prostate health. The evidence for GPR30-mediated signaling further expands its mechanistic profile.

For drug development professionals, S-Equol represents a lead compound that is a product of both dietary intake and host-microbiome interaction. Future research should focus on large-scale clinical trials that stratify participants by their equol-producer status to clarify its therapeutic efficacy. Further investigation into its GPR30-mediated actions and the downstream consequences of DHT sequestration will provide a more complete picture of its pharmacological activity and unlock its full potential as a targeted therapeutic agent.

References

- Shinkaruk, S., et al. (2010). Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. Nutrients, 2(3), 340-353.

- Setchell, K. D. R. & Clerici, C. (2010). Equol: Pharmacokinetics and Biological Actions. The Journal of Nutrition, 140(7), 1363S-1368S.

- Setchell, K. D. R., et al. (2005). S-equol, a potent ligand for estrogen receptor β, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. The American Journal of Clinical Nutrition, 81(5), 1072-1079.

- Jiang, Y., et al. (2013). Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens. The FASEB Journal, 27(11), 4406-4418.

- Zhang, Y., et al. (2021). A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer. Nutrients, 13(2), 697.

- Jackson, R. L., et al. (2011). Effects of S-equol and natural S-equol supplement (SE5-OH) on the growth of MCF-7 in vitro and as tumors implanted into ovariectomized athymic mice. Food and Chemical Toxicology, 49(9), 2237-2243.

- Setchell, K. D. R., et al. (2005). S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora. PubMed.

- Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-1567.

- Shinkaruk, S., et al. (2010). Comparative effects of R- and S-equol and implication of transactivation functions (AF-1 and AF-2) in estrogen receptor-induced transcriptional activity. PubMed.

- Bolca, S., et al. (2013). S-(−)equol producing status not associated with breast cancer risk among low isoflavone consuming US postmenopausal women undergoing a physician recommended breast biopsy. BMC Cancer, 13, 593.

- Jackson, R. L., et al. (2012). The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G. The Journal of Biological Chemistry, 287(50), 42038-42047.

- Zava, D. T., et al. (2004). Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses. Breast Cancer Research, 6(6), R647-R658.

- Charalambous, C., et al. (2013). Equol enhances tamoxifen's anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells. BMC Cancer, 13, 238.

- Lee, J. W., et al. (2019). A Novel Mechanism of S-equol Action in Neurons and Astrocytes: The Possible Involvement of GPR30/GPER1. International Journal of Molecular Sciences, 20(20), 5195.

- Lephart, E. D. (2015). Equol an isoflavonoid: potential for improved prostate health, in vitro and in vivo evidence. Reproductive Biology and Endocrinology, 13, 6.

- Lund, T. D., et al. (2004). Equol Is a Novel Anti-Androgen that Inhibits Prostate Growth and Hormone Feedback. Biology of Reproduction, 70(4), 1188-1195.

- Wober, J., et al. (2003). Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens. The Journal of Steroid Biochemistry and Molecular Biology, 83(1-5), 227-233.

- Littlefield, B. A., et al. (1990). A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids. Endocrinology, 127(6), 2757-2762.

- ResearchGate. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway.

- U.S. Environmental Protection Agency. Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.1250: Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC).

- ResearchGate. Estrogen-dependent proliferation of MCF7 cells - Difference between medium control and estrogen was not significant. What should I do?.

- Lund, T. D., et al. (2004). Equol is a novel anti-androgen that inhibits prostate growth and hormone feedback. PubMed.

- Zhang, Y., et al. (2019). S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway. Archives of Biochemistry and Biophysics, 674, 108064.

- Sekikawa, A., et al. (2022). Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia. Journal of Alzheimer's Disease, 89(4), 1237-1246.

- ResearchGate. Equol Is a Novel Anti-Androgen that Inhibits Prostate Growth and Hormone Feedback.

Sources

- 1. Comparative effects of R- and S-equol and implication of transactivation functions (AF-1 and AF-2) in estrogen receptor-induced transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Equol enhances tamoxifen’s anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-(−)equol producing status not associated with breast cancer risk among low isoflavone consuming US postmenopausal women undergoing a physician recommended breast biopsy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(4-Hydroxyphenyl)chroman-7-ol Protein Binding: A Senior Application Scientist's Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of phytoestrogens and their metabolites, such as 3-(4-Hydroxyphenyl)chroman-7-ol (commonly known as Equol), for therapeutic applications necessitates a deep understanding of their molecular interactions. This technical guide provides a comprehensive, methodology-driven framework for investigating the protein binding characteristics of Equol using a suite of in silico tools. We move beyond a simple recitation of steps to explain the scientific causality behind each phase of the computational workflow—from initial target identification to advanced binding free energy calculations. This document is structured to empower researchers with the practical knowledge to not only execute these protocols but also to critically evaluate the generated data, ensuring a high degree of scientific rigor and trustworthiness in their findings. Our approach integrates molecular docking, molecular dynamics (MD) simulations, and end-state free energy calculations to build a robust, multi-faceted model of the ligand-protein interaction, providing actionable insights for drug discovery and development.

Foundational Concepts: The Compound and the Approach

Understanding the Ligand: this compound (Equol)

This compound, or Equol, is a non-steroidal isoflavonoid.[1][2] It is not typically found in plants but is produced in the human gut through the metabolism of daidzein, an isoflavone abundant in soy. Its structural similarity to estradiol allows it to bind to estrogen receptors (ERα and ERβ), positioning it as a compound of significant interest for its potential therapeutic effects in hormone-related conditions. The goal of our in silico analysis is to dissect the atomic-level interactions that govern this binding.

The Rationale for a Multi-Step In Silico Workflow

A single computational method rarely provides a complete picture of a complex biological interaction. Therefore, we employ a tiered approach where each step builds upon and validates the previous one.

-

Molecular Docking provides a rapid, static prediction of the binding pose. It is an excellent screening tool but lacks information on the dynamic stability of the complex.[3]

-

Molecular Dynamics (MD) Simulation addresses this by simulating the movement of every atom in the protein-ligand complex within a solvated environment over time. This allows us to assess the stability of the docked pose and observe conformational changes.[4][5][6]

-

Binding Free Energy Calculations (e.g., MM/PBSA) offer a more accurate estimation of binding affinity than docking scores by analyzing a range of conformations from the MD simulation.[7][8][9][10]

Sources

- 1. chembk.com [chembk.com]